alpha-d-Arabinose tetrabenzoate
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Overview
Description
Alpha-d-Arabinose tetrabenzoate is a chemical compound with the molecular formula C33H26O9 It is a derivative of arabinose, a pentose sugar, where the hydroxyl groups are esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction results in the formation of arabinose derivatives .
Scientific Research Applications
Alpha-d-Arabinose tetrabenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The ester groups in the compound can also undergo hydrolysis, releasing benzoic acid and arabinose, which can further participate in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Beta-l-Arabinose tetrabenzoate: Similar in structure but differs in the configuration of the arabinose moiety.
Beta-d-Ribopyranose tetrabenzoate: Another tetrabenzoate derivative with a different sugar backbone.
Beta-xylofuranose tetrabenzoate: A tetrabenzoate derivative of xylose.
Uniqueness
Alpha-d-Arabinose tetrabenzoate is unique due to its specific configuration and the presence of four benzoate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
7702-27-4 |
---|---|
Molecular Formula |
C33H26O9 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
InChI Key |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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